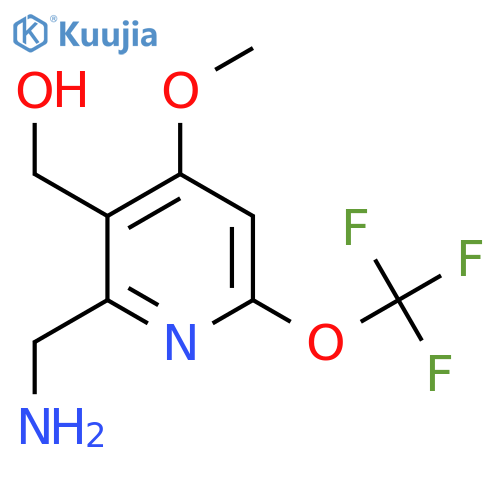

Cas no 1804924-89-7 (2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol)

1804924-89-7 structure

商品名:2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol

CAS番号:1804924-89-7

MF:C9H11F3N2O3

メガワット:252.190452814102

CID:4840328

2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol

-

- インチ: 1S/C9H11F3N2O3/c1-16-7-2-8(17-9(10,11)12)14-6(3-13)5(7)4-15/h2,15H,3-4,13H2,1H3

- InChIKey: KKUNZUVPLBCNJL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(=C(CO)C(CN)=N1)OC)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 240

- トポロジー分子極性表面積: 77.6

- 疎水性パラメータ計算基準値(XlogP): 0.3

2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085653-1g |

2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol |

1804924-89-7 | 97% | 1g |

$1,460.20 | 2022-04-01 |

2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

1804924-89-7 (2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量